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molecular formula C11H12O4 B8746915 Methyl 2-(2-formylphenoxy)propanoate

Methyl 2-(2-formylphenoxy)propanoate

Cat. No. B8746915
M. Wt: 208.21 g/mol
InChI Key: YXECSYNFWLUHBH-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

A mixture of 2-hydroxy-benzaldehyde (1 g; 8.19 mmol; 1 eq.), K2CO3 (3.4 g; 24.6 mmol; 3 eq.) and 2-bromo-propionic acid methyl ester (3.42 g; 20.5 mmol; 2.5 eq.) in DMF (50 mL) was stirred at 120° C. for 45 minutes then diluted with EA. The solution was washed with water (3×) then brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (15% to 33% EA in cyclohexane) afforded the title compound (1.56 g, 91%) as a colourless oil. HPLC (max plot) 96.3%; Rt 3.18 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].[CH3:16][O:17][C:18](=[O:22])[CH:19](Br)[CH3:20]>CN(C=O)C.CC(=O)OCC>[CH3:16][O:17][C:18](=[O:22])[CH:19]([O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.42 g
Type
reactant
Smiles
COC(C(C)Br)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (15% to 33% EA in cyclohexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C(C)OC1=C(C=CC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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